1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one
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Overview
Description
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-B]pyridine core structure. This compound is notable for its nitro group at the 5-position, which imparts unique chemical properties and reactivity. It is used in various scientific research fields due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one. This nitration can be performed using nitric acid under controlled temperature conditions. For instance, nitration at 0–5°C and 60°C yields 5-nitro and 5,6-dinitro derivatives, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one undergoes various chemical reactions, including:
Nitration: As mentioned, nitration yields mono- and dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid at low temperatures (0–5°C and 60°C).
Reduction: Common reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Nitration: 5-nitro and 5,6-dinitro derivatives.
Reduction: Corresponding amino derivatives.
Substitution: Various substituted imidazo[4,5-B]pyridin-2-one derivatives.
Scientific Research Applications
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazo[4,5-B]pyridin-2-one: The parent compound without the nitro group.
5,6-Dinitro-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one: A dinitro derivative.
Other substituted imidazo[4,5-B]pyridines: Compounds with different substituents at various positions on the imidazo[4,5-B]pyridine core.
Uniqueness
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMXRHQYUGXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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